molecular formula C14H16N2OS B12610759 2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline CAS No. 919285-31-7

2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline

Cat. No.: B12610759
CAS No.: 919285-31-7
M. Wt: 260.36 g/mol
InChI Key: PLMDRZBCHHPJEC-UHFFFAOYSA-N
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Description

2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline is an organic compound that features both an amine and a sulfanyl group attached to an aromatic ring

Properties

CAS No.

919285-31-7

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

2-[2-(4-aminophenoxy)ethylsulfanyl]aniline

InChI

InChI=1S/C14H16N2OS/c15-11-5-7-12(8-6-11)17-9-10-18-14-4-2-1-3-13(14)16/h1-8H,9-10,15-16H2

InChI Key

PLMDRZBCHHPJEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SCCOC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline typically involves a multi-step process. One common method starts with the reaction of 4-aminophenol with 2-chloroethyl sulfide under basic conditions to form 2-(4-aminophenoxy)ethyl sulfide. This intermediate is then subjected to further reactions to introduce the aniline group, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The sulfanyl group can form disulfide bonds, which are crucial in protein folding and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenoxy)-2,6-dimethylaniline: Similar structure but with additional methyl groups.

    2-(4-Aminophenoxy)ethanol: Similar structure but with a hydroxyl group instead of a sulfanyl group.

Uniqueness

2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline is unique due to the presence of both an amine and a sulfanyl group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.

Biological Activity

The compound 2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline , also known as a sulfide derivative of aniline, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline features a sulfanyl group attached to an aniline derivative with a 4-aminophenoxy substituent. This unique structure may contribute to its interaction with various biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₂S
Molecular Weight282.37 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of 2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline is attributed to its ability to interact with specific molecular targets, including enzymes and receptor proteins. Compounds with similar structures have shown various pharmacological effects, including:

  • Antioxidant Activity : The presence of the amino and sulfanyl groups may enhance its electron-donating capacity, contributing to its antioxidant properties.
  • Anticancer Activity : Some derivatives of aminophenoxy compounds have been investigated for their ability to inhibit tumor growth by interfering with cell signaling pathways.

Case Studies

  • Anticancer Potential : A study evaluated the cytotoxic effects of several aminophenoxy derivatives on cancer cell lines. The results indicated that compounds similar to 2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline exhibited significant inhibition of cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549) .
  • Anti-inflammatory Effects : Research has demonstrated that certain aminophenoxy compounds can reduce inflammation by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic application in inflammatory diseases .
  • Neuroprotective Effects : Another study highlighted the neuroprotective properties of related compounds, suggesting that they may prevent neuronal cell death through antioxidant mechanisms .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
AnticancerInhibits proliferation in cancer cells
Anti-inflammatoryDecreases cytokine production
NeuroprotectivePrevents neuronal cell death

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